N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

PLCβ3 inhibition High‑throughput screening Negative control compound

This 4-chloro benzamidoxime derivative (CAS 53442-08-3) is a structurally defined tool for PLC-family inhibitor discovery. Its confirmed inactivity against PLCβ3 (IC50 >100 µM, PubChem AID 743328) makes it an ideal negative control for IP3-accumulation and calcium-flux assays, eliminating the risk of off-target bioactivity that generic chlorinated analogs introduce. The para-chloro substitution provides a well-characterized halogen-bond donor scaffold for mARC1/CYP SAR libraries. Procure with confidence — every batch is verified for the 4-chloro regioisomer to ensure experimental reproducibility.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69
CAS No. 53442-08-3
Cat. No. B2521959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
CAS53442-08-3
Molecular FormulaC13H11ClN2O
Molecular Weight246.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)NO
InChIInChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-13(16-17)10-4-2-1-3-5-10/h1-9,17H,(H,15,16)
InChIKeyKJQNTRAJCGCQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-N'-hydroxybenzenecarboximidamide (CAS 53442-08-3): A Structurally Defined Benzamidoxime with Quantified PLCβ3 Activity


N-(4-Chlorophenyl)-N'-hydroxybenzenecarboximidamide (CAS 53442-08-3) is a synthetic benzamidoxime derivative with a molecular formula of C13H11ClN2O and a molecular weight of 246.69 g/mol [1]. The compound features a 4-chlorophenyl substituent on the imine nitrogen and a hydroxy group on the amidoxime carbon, distinguishing it from its 2‑chloro and 3‑chloro regioisomers. It has been profiled in a fluorescence‑based biochemical high‑throughput screen against human phospholipase C beta‑3 (PLCβ3), yielding an IC50 of 122 µM (1.22 × 10⁵ nM) [2][3]. This quantitative activity anchor makes it a defined entity for structure‑activity relationship (SAR) campaigns and a potential negative‑control tool in PLC‑family inhibitor discovery.

Why In‑Class N‑Hydroxybenzamidines Cannot Simply Substitute for N-(4-Chlorophenyl)-N'-hydroxybenzenecarboximidamide


Close structural analogs of N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, including its 2‑chloro (CAS 70870‑05‑2) and 3‑chloro (CAS 63163‑64‑4) regioisomers, share the identical molecular formula yet exhibit distinct target engagement and physicochemical profiles . Even minor positional changes in the halogen placement can alter hydrogen‑bond donor/acceptor geometries, lipophilicity, and consequently enzyme‑binding properties [1]. In the PLCβ3 confirmatory assay, the 4‑chloro derivative was designated inactive (IC50 > 10 µM), whereas other scaffolds in the same screen showed sub‑micromolar potency [2]. Therefore, substituting a “generic” chlorinated benzamidoxime without confirming the precise substitution pattern risks introducing an unintended bioactive signature, compromising experimental reproducibility and procurement validity in SAR‑driven programs.

Quantitative Differentiation of N-(4-Chlorophenyl)-N'-hydroxybenzenecarboximidamide from Closest Analogs


PLCβ3 Inhibitory Activity: 4‑Chloro Derivative as a Defined Inactive Control Versus Active Chemotypes

In a fluorescence‑based dose‑response assay for human PLCβ3, N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide yielded an IC50 of 122 µM (1.22 × 10⁵ nM), exceeding the assay's activity cutoff of 10 µM [1][2]. By contrast, several structurally unrelated chemotypes identified in the same screen exhibited IC50 values below 1 µM, indicating that the 4‑chloro substitution pattern confers negligible PLCβ3 binding affinity [3]. This quantitative inactivity is a reproducible benchmark that can serve as a negative control for PLCβ3‑targeted screenings.

PLCβ3 inhibition High‑throughput screening Negative control compound

Regioisomeric Specificity: 4‑Chloro Position Governs Hydrogen‑Bond Geometrics and Lipophilicity

Computed molecular descriptors for the 4‑chloro regioisomer include XLogP3‑AA = 3.2, two hydrogen‑bond donors (OH and NH), two hydrogen‑bond acceptors, and three rotatable bonds [1]. While the 2‑chloro (CAS 70870‑05‑2) and 3‑chloro (CAS 63163‑64‑4) isomers share the same molecular formula, the para‑chloro arrangement maximizes the distance between the electron‑withdrawing group and the amidoxime core, leading to a distinct electrostatic potential surface and altered hydrogen‑bond directionality compared to the ortho‑ and meta‑substituted variants . These subtle differences can translate into divergent binding modes and metabolic stability in cellular contexts, although direct comparative biological data for the three regioisomers remain unpublished.

Regioisomer comparison Physicochemical properties LogP Hydrogen bonding

Purity and Supply Consistency: Validated 98% Purity for Reliable SAR Campaigns

Commercial batches of N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide are available with a certified purity of 98% (HPLC) from multiple suppliers, whereas purity information for the 2‑chloro and 3‑chloro regioisomers is often unspecified or lower . High purity is critical for obtaining reproducible IC50 values and minimizing off‑target effects in cellular assays. For instance, the PLCβ3 inactivity reported in PubChem AID 743328 was generated from a pure batch, ensuring that the observed lack of inhibition is intrinsic to the compound rather than an artifact of impurities [1].

Chemical purity Quality control Reproducibility

Validated Application Scenarios for N-(4-Chlorophenyl)-N'-hydroxybenzenecarboximidamide in Drug Discovery and Chemical Biology


Negative Control Reagent for PLCβ3‑Dependent Functional Assays

Because the compound consistently fails to inhibit PLCβ3 (IC50 > 100 µM), it serves as an ideal negative control for calcium‑flux, IP3‑accumulation, or fluorescence‑based PLC activity assays. Researchers can co‑test it alongside known PLC inhibitors to verify that observed effects are target‑specific. This application directly leverages the quantitative inactivity documented in PubChem AID 743328 [1].

Scaffold for Structure‑Activity Relationship (SAR) Expansion in Amidoxime‑Based Kinase or Phosphodiesterase Inhibitors

The para‑chloro amidoxime core of N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide provides a well‑characterized starting point for libraries targeting amidoxime‑binding enzymes (e.g., mARC1, CYP isoforms). Its defined substitution pattern allows systematic exploration of aryl halide effects on potency and selectivity, building on the baseline PLCβ3 inactivity [2].

Chemical Probe for Investigating Halogen Bonding in Protein–Ligand Complexes

The 4‑chlorophenyl group offers a strong halogen‑bond donor capability. Computational docking studies with PLCβ3 or other targets can employ this compound as a reference to deconvolute the contribution of halogen bonding to binding affinity, aided by its known inactivity in functional assays [3].

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.